MFCD18316552
Description
The compound identified by the code “MFCD18316552” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in both industrial and research settings. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future developments.
Properties
IUPAC Name |
2-fluoro-3-(2-oxo-1H-pyrimidin-5-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O/c12-10-7(4-13)2-1-3-9(10)8-5-14-11(16)15-6-8/h1-3,5-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVIJBNGOMUDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CNC(=O)N=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686813 | |
| Record name | 2-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-61-0 | |
| Record name | 2-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316552” involves a series of chemical reactions that require precise conditions to achieve the desired product. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process may involve continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: “MFCD18316552” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize “this compound” under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD18316552” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which “MFCD18316552” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- Compound A: Known for its similar functional groups but differing in reactivity.
- Compound B: Shares structural similarities but has distinct biological activity.
- Compound C: Used in similar industrial applications but with different synthesis routes.
By understanding the unique properties and applications of “MFCD18316552,” researchers and industry professionals can better utilize this compound in their respective fields.
Biological Activity
MFCD18316552, a compound derived from the plant Combretum erythrophyllum, has been the subject of various studies focusing on its biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Classification
This compound is classified as a flavonoid, a class of compounds known for their diverse biological activities. The specific structure of this compound contributes to its interactions with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Vibrio cholerae | 25-50 |
| Enterococcus faecalis | 25-50 |
| Micrococcus luteus | 25 |
| Shigella sonnei | 25 |
The compound showed efficacy in inhibiting the growth of Vibrio cholerae and Enterococcus faecalis, with MIC values ranging between 25 and 50 µg/mL. Notably, rhamnocitrin and quercetin-5,3'-dimethylether, isolated alongside this compound, also demonstrated similar antimicrobial activity, indicating a potential synergistic effect among these flavonoids .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging method. While the compound exhibited some antioxidant activity, it was noted to be less potent compared to other flavonoids such as rhamnocitrin and rhamnazin. This suggests that while this compound has antioxidant properties, it may not be the most effective agent in this category .
Anti-inflammatory Activity
In addition to its antimicrobial and antioxidant properties, this compound has been evaluated for anti-inflammatory effects. Studies have indicated that certain flavonoids isolated from Combretum erythrophyllum, including those related to this compound, exhibit higher anti-inflammatory activity compared to standard anti-inflammatory drugs like mefenamic acid. This positions this compound as a potential candidate for further research into anti-inflammatory therapies .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and related compounds:
- Antimicrobial Efficacy Study : A study conducted on various strains found that this compound effectively inhibited bacterial growth at concentrations as low as 25 µg/mL. The study highlighted its potential use in treating infections caused by resistant bacterial strains.
- Antioxidant Assessment : In comparative analyses, this compound was shown to have moderate antioxidant activity. However, it was significantly overshadowed by other flavonoids from the same source that demonstrated stronger radical scavenging abilities.
- Inflammatory Response Modulation : Investigations into the inflammatory response indicated that compounds derived from Combretum erythrophyllum, including this compound, could modulate inflammatory pathways effectively, suggesting therapeutic implications for conditions characterized by inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
